molecular formula C11H21NO3 B6209327 tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate CAS No. 120616-07-1

tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate

Cat. No.: B6209327
CAS No.: 120616-07-1
M. Wt: 215.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is a carbamate-protected cyclopropane derivative featuring a 3-hydroxypropyl substituent on the cyclopropyl ring. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group, a common protective moiety for amines, and a cyclopropane ring fused to a hydroxypropyl chain.

Properties

CAS No.

120616-07-1

Molecular Formula

C11H21NO3

Molecular Weight

215.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(3-hydroxypropyl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reagents and conditions used.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a model compound to investigate the metabolism and toxicity of carbamate derivatives.

Medicine: this compound has potential applications in drug development. Carbamate derivatives are known for their pharmacological activities, including as inhibitors of enzymes like acetylcholinesterase.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. As a carbamate derivative, it can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. This is particularly relevant for enzymes like acetylcholinesterase, where carbamates act as reversible inhibitors. The hydroxypropyl group may also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate, highlighting structural variations, physicochemical properties, and research findings:

Compound Name Substituent Molecular Formula Molecular Weight CAS No. Key Properties/Applications References
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl C₁₄H₁₈FNO₂ 251.3 1286274-19-8 Higher lipophilicity due to aromatic fluorine; used in Suzuki coupling reactions .
tert-Butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate 3-Aminopropyl C₁₁H₂₂N₂O₂ 221.25 1824601-81-1 Primary amine enables further functionalization (e.g., amide bond formation) .
tert-Butyl N-[1-(cyanomethyl)cyclopropyl]carbamate Cyanomethyl C₁₁H₁₈N₂O₂ 189.22 EN300-717247 Nitrile group enhances electrophilicity; precursor for heterocyclic synthesis .
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate 2-Methoxyacetyl C₁₁H₁₉NO₄ 229.27 1997968-36-1 Ether and ketone groups increase polarity; used in peptide mimetics .
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate Hydroxymethyl C₉H₁₇NO₃ 187.24 107017-73-2 Hydroxyl group improves aqueous solubility; intermediate in drug synthesis .

Structural and Functional Differences

  • 3-Fluorophenyl derivative : The fluorine atom enhances metabolic stability and lipophilicity, making it suitable for bioactive molecule development. Its GHS classification indicates low acute toxicity, aligning with typical carbamates .
  • 3-Aminopropyl derivative: The primary amine allows conjugation with carboxylic acids or carbonyl groups, enabling scaffold diversification in drug discovery .
  • Hydroxypropyl vs.

Physicochemical Properties

  • Lipophilicity : Fluorophenyl and methoxyacetyl derivatives exhibit higher logP values due to aromatic/ether groups, whereas hydroxypropyl and hydroxymethyl analogs are more hydrophilic.
  • Stability: Boc-protected carbamates generally resist hydrolysis under basic conditions but cleave under acidic conditions (e.g., trifluoroacetic acid). The cyanomethyl derivative’s nitrile group may confer sensitivity to nucleophilic attack .

Notes

Limited direct data exist for this compound; comparisons rely on structurally related compounds.

Substituents critically modulate solubility, stability, and bioactivity. For instance, fluorine or methoxy groups enhance lipophilicity, while hydroxyl or amino groups improve aqueous compatibility.

Further studies are needed to evaluate the hydroxypropyl derivative’s reactivity in cross-coupling or bioconjugation reactions.

Biological Activity

Tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

tert butyl N 1 3 hydroxypropyl cyclopropyl carbamate\text{tert butyl N 1 3 hydroxypropyl cyclopropyl carbamate}

This structure includes a tert-butyl group, a cyclopropyl moiety, and a hydroxypropyl substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing several biological processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It has shown the ability to interact with neurotransmitter receptors, which may affect pain perception and inflammatory responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Analgesic and Anti-inflammatory Effects : The compound has been investigated for its ability to alleviate pain and reduce inflammation through modulation of central nervous system receptors.
  • Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent, particularly through the inhibition of cell proliferation pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth when combined with conventional antibiotics .
  • Analgesic Effects : In animal models, the compound demonstrated significant pain relief comparable to standard analgesics, suggesting its potential for therapeutic use in pain management.
  • Inhibition of Cancer Cell Proliferation : In vitro studies indicated that this compound could inhibit the proliferation of human cancer cell lines by affecting key regulatory pathways involved in cell cycle progression.

Data Table: Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of S. aureus and E. coli
AnalgesicReduces pain in animal models
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits proliferation in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.